Abieslactone
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Overview
Description
Abieslacton has anti-tumor promoting activity; from several Abies genus.
Scientific Research Applications
1. Potential in Cancer Treatment
Abieslactone, a triterpenoid lactone isolated from Abies plants, has demonstrated promising results in cancer research. It exhibits selective cytotoxicity against human hepatoma cell lines and induces apoptosis in HepG2 and SMMC7721 cells through the mitochondrial pathway and generation of reactive oxygen species (ROS). It's been observed to cause G1 cell cycle arrest and caspase-dependent apoptosis, linked to the ROS/Akt pathway in HepG2 cells (Wang et al., 2014). Additionally, derivatives of this compound have shown anti-tumor-promoting activity in vitro and in vivo, inhibiting tumor promoter-induced phenomena (Takayasu et al., 1990).
2. Role in Chemical and Pharmaceutical Analysis
Research into the chemical structure and properties of this compound has been extensive. Studies on its NMR spectra have helped in understanding the conformation and structural characteristics of this compound (Tkachev, 1992), (Raldugin et al., 1996). This research is crucial for developing new pharmaceutical applications and understanding the compound's bioactivity.
3. Structural Analysis and Identification
The crystal and molecular structure of this compound has been determined, providing essential data for understanding its chemical behavior and potential applications (Allen et al., 1973). Such studies are fundamental for further chemical synthesis and modification of this compound for therapeutic uses.
4. Potential Anti-Inflammatory Activity
This compound and related compounds have been studied for their anti-inflammatory properties. Compounds like neothis compound isolated from Abies chensiensis have shown potential anti-inflammatory activity by inhibiting NO production in macrophages, indicating its potential therapeutic application in inflammatory diseases (Li et al., 2009).
Properties
CAS No. |
33869-93-1 |
---|---|
Molecular Formula |
C31H48O4 |
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(2R)-2-[(2R)-2-[(3R,5R,9S,10R,13R,14R,17R)-3-methoxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl]-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C31H48O3/c1-19(17-21-18-20(2)27(32)34-21)22-11-15-31(7)24-9-10-25-28(3,4)26(33-8)13-14-29(25,5)23(24)12-16-30(22,31)6/h9,18-19,21-23,25-26H,10-17H2,1-8H3/t19-,21-,22-,23-,25+,26-,29-,30-,31+/m1/s1 |
InChI Key |
AYHUWYQKFAIBIY-YCSGLTLBSA-N |
Isomeric SMILES |
CC1=C[C@H](OC1=O)C[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@@H]4C3=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC)C)C)C |
SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |
Canonical SMILES |
CC1=CC(OC1=O)CC(C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(C5(C)C)OC)C)C)C |
Appearance |
Solid powder |
38577-26-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
23-hydroxy-3-methoxylanosta-7,24-dien-26-oic acid lactone abieslactone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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